E3 ligase Ligand-Linker Conjugates 10 represents a significant advancement in the field of targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the ubiquitin-proteasome system to selectively degrade specific proteins within cells, thereby offering potential therapeutic benefits in various diseases, including cancer. The development of E3 ligase Ligand-Linker Conjugates 10 is rooted in the intricate mechanisms of E3 ubiquitin ligases, which play a crucial role in mediating the attachment of ubiquitin to target proteins, marking them for degradation.
The information regarding E3 ligase Ligand-Linker Conjugates 10 derives from a variety of scientific literature focusing on E3 ligases, PROTAC technology, and their applications in drug discovery. Notable sources include articles discussing the classification and functions of E3 ligases , fragment-based lead discovery methods for identifying ligands , and the structural design considerations for PROTACs .
E3 ligases can be classified into several types based on their structural characteristics and mechanisms of action:
These classifications highlight the diverse functionalities and regulatory roles that E3 ligases play in cellular processes.
The synthesis of E3 ligase Ligand-Linker Conjugates 10 involves several key steps:
The synthesis often employs solid-phase synthesis techniques that allow for high-throughput generation of diverse conjugates. Advanced computational modeling may also be utilized to predict binding affinities and optimize linker configurations.
The molecular structure of E3 ligase Ligand-Linker Conjugates 10 typically includes:
Structural data can be obtained through X-ray crystallography or NMR spectroscopy, providing insights into binding interactions at atomic resolution. Such data are essential for understanding how modifications affect ligand efficacy.
The primary chemical reactions involved in utilizing E3 ligase Ligand-Linker Conjugates 10 include:
The kinetics of these reactions can be studied using biochemical assays that measure ubiquitin transfer rates and subsequent degradation levels in cellular models.
E3 ligase Ligand-Linker Conjugates 10 operates through a multi-step mechanism:
Quantitative assays can be performed to measure degradation efficiency, typically using Western blotting or mass spectrometry techniques to assess levels of target proteins before and after treatment with conjugates.
E3 ligase Ligand-Linker Conjugates 10 generally exhibit:
Key chemical properties include:
Relevant data regarding these properties can be derived from stability studies and solubility assays conducted during preclinical development phases.
E3 ligase Ligand-Linker Conjugates 10 have several scientific applications:
The conceptual foundation for PROTACs was established in 2001 with a peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2) using the SCFβ-TRCP E3 ligase complex. This early proof-of-concept suffered from poor cell permeability and stability due to its phosphopeptide E3 ligand [1] [4]. A pivotal advancement emerged in 2004 with the discovery of a peptidic von Hippel-Lindau (pVHL) ligand (ALAPYIP), enabling the first cell-permeable PROTACs against FKBP12 and the androgen receptor (AR) [1] [9]. Nevertheless, the field underwent a transformative shift with the development of non-peptidic small-molecule E3 ligands, notably for VHL and cereblon (CRBN):
The linker component evolved from simple alkyl or polyethylene glycol (PEG) chains to structurally diverse elements (e.g., piperazine, triazole) to optimize ternary complex stability and physicochemical properties. By 2015, PROTACs incorporating these ligands demonstrated in vivo efficacy, exemplified by ARV-110 (AR degrader, CRBN-based) and ARV-471 (ER degrader, VHL-based), both entering clinical trials [4] [9]. Despite the dominance of CRBN and VHL ligands (>80% of clinical candidates), recent efforts explore ligands for alternative E3s (MDM2, IAPs, DCAF16) to expand tissue specificity and target scope [7] [5].
Table 1: Evolution of Key E3 Ligase Ligands for PROTACs
E3 Ligase | Prototypical Ligand | Discovery Year | Key Structural Feature | Linker Attachment Point(s) |
---|---|---|---|---|
CRBN | Thalidomide | 2015 | Glutarimide ring | C4- or C5- position |
CRBN | Pomalidomide | 2015 | Amino-substituted ring | Piperidine N, phthalimide C4 |
VHL | VH032 | 2012 | Hydroxyproline core | Left-hand aryl group |
VHL | VH298 | 2018 | Cyclopropyl capping group | Cyano group |
MDM2 | Nutlin-3a | 2008 | Cis-imidazoline scaffold | Chlorophenyl ring |
IAP | LCL161 (MV1) | 2011 | Azabicyclic core | Tertiary nitrogen |
E3 ubiquitin ligases confer substrate specificity within the UPS cascade, which comprises:
E3 ligases fall into three structural classes governing their catalytic mechanisms:
PROTACs exploit these E3s by mimicking natural substrate recruitment. For example:
The efficiency of ubiquitination depends on the E3’s intrinsic activity, cellular abundance, and subcellular localization. For instance, CRBN and VHL are ubiquitously expressed cytosolic/nuclear ligases, making them preferred choices for PROTAC design [5].
Table 2: Key E3 Ligase Classes and Functional Attributes in PROTAC Design
E3 Class | Catalytic Mechanism | Representative Members | Substrate Recognition Features | PROTAC Utilization |
---|---|---|---|---|
RING | Direct E2→substrate transfer | CRL2VHL, CRL4CRBN, MDM2 | Adaptor proteins (VHL, CRBN) or intrinsic domains (MDM2 RING) | High (CRBN/VHL dominate) |
HECT | E2→E3→substrate transfer | NEDD4, SMURF2, WWP1 | WW domains for PY motifs, C2 domains for membrane targeting | Low (limited ligands) |
RBR | E2→E3 (RING2 cysteine)→substrate | Parkin, HOIP, HOIL-1 | Multiple domains (e.g., Parkin: UBL, RING0-2) | Emerging |
The E3 ligase ligand-linker conjugate is indispensable for inducing a productive ternary complex (POI:PROTAC:E3). This complex must position the target protein optimally relative to the E2-loaded ubiquitin to enable efficient ubiquitin transfer. Key determinants include:
Linker Length and Composition
The linker spans between the E3 ligand and target warhead, influencing the distance and orientation between E3 and the target protein. Empirical optimization remains critical:
Cooperativity and Binding Modes
The stability of the ternary complex often exceeds the additive affinity of the PROTAC’s binary interactions (POI-PROTAC and E3-PROTAC), a phenomenon termed positive cooperativity. Structural biology studies reveal that this arises from:
Detection and Optimization
Advanced assays enable ternary complex quantification:
Computational approaches (e.g., Rosetta docking) now predict viable ternary structures by sampling linker conformations and protein orientations, guiding rational conjugate design [3].
Table 3: Experimentally Validated Ternary Complexes Involving Key E3 Ligase Conjugates
E3 Ligand-Linker Conjugate | Target Protein | Key Structural Insight | Detection Method |
---|---|---|---|
VH032-PEG4-linker (MZ1) | BRD4(BD2) | VHL-BRD4 interface with H-bond network; linker length = 10 atoms | X-ray crystallography, NanoBRET® |
Pomalidomide-Piperazine-linker (ARV-110) | Androgen Receptor (AR) | CRBN-AR interaction via solvent-exposed piperidine nitrogen | Cryo-EM, Lumit™ assay |
Nutlin-based linker conjugate | p53 | MDM2-p53 binding enhanced by PROTAC-induced dimerization | SPR, Cellular degradation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7